

Introduction: The Strategic Value of a Bifunctional Building Block

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Compound of Interest

Compound Name: 2-Ethynyl-1,4-dimethylbenzene

Cat. No.: B1355184

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In the landscape of modern synthetic chemistry, the pursuit of molecular complexity from simple, versatile starting materials is a paramount objective. 2-Ethynyl-p-xylene emerges as a significant reagent in this context, offering a unique combination of a sterically defined aromatic scaffold and a highly reactive terminal alkyne. This structure provides two distinct points for chemical modification, making it an invaluable building block for researchers in medicinal chemistry, drug development, and materials science.

The core of 2-ethynyl-p-xylene consists of a para-xylene ring, a common motif in pharmacologically active compounds and organic materials.^[1] The strategic placement of two methyl groups at the 1 and 4 positions influences the electronic properties and steric environment of the benzene ring. The key to its synthetic utility, however, lies in the ethynyl group (-C≡CH) at the 2-position. This terminal alkyne is a gateway to a vast array of chemical transformations, most notably cross-coupling and cycloaddition reactions.^{[2][3]} Its high electron density and the acidity of its terminal proton ($pK_a \approx 25$) underpin its reactivity, allowing for deprotonation to form a potent acetylide nucleophile or direct participation in metal-catalyzed processes.^{[4][5]}

This guide provides a comprehensive overview of 2-ethynyl-p-xylene, detailing its physicochemical properties, synthesis, core reactivity, and applications, with a focus on providing actionable protocols and mechanistic insights for the research scientist.

Physicochemical Properties and Safe Handling

A thorough understanding of a chemical's properties and hazards is fundamental to its effective and safe use in a laboratory setting.

Quantitative Data Summary

While specific experimental data for 2-ethynyl-p-xylene is not broadly published, its properties can be reliably inferred from its constituent parts: the xylene core and the ethynyl group. The properties of the closely related compound, 2-ethyl-p-xylene, provide a useful reference point.

Property	Value (Estimated or from Related Compounds)	Source
IUPAC Name	2-ethynyl-1,4-dimethylbenzene	-
Molecular Formula	C ₁₀ H ₁₀	-
Molecular Weight	130.19 g/mol	-
CAS Number	935-07-9	-
Appearance	Likely a colorless to pale yellow liquid	Inferred
Boiling Point	~180-190 °C (est.)	Inferred from related structures
Density	~0.9 g/mL (est.)	Inferred from related structures
pKa (Terminal Proton)	~25	[4] [5]

Reactivity Profile

The reactivity of 2-ethynyl-p-xylene is dominated by its terminal alkyne functionality.

- Acidity and Nucleophilicity: The sp-hybridized carbon of the terminal alkyne imparts significant acidity to the attached proton.[\[4\]](#) Treatment with a strong base, such as sodium amide (NaNH₂) or an organolithium reagent, readily deprotonates the alkyne to form a highly nucleophilic acetylidic anion.[\[5\]](#)[\[6\]](#) This anion is a powerful tool for forming new carbon-carbon bonds via SN₂ reactions with primary alkyl halides or ring-opening of epoxides.[\[4\]](#)

- Electrophilic Additions: Like alkenes, the alkyne's π -bonds can undergo electrophilic addition reactions.^[3] For instance, reaction with hydrogen halides (HX) can proceed once to yield a vinyl halide or twice to form a geminal dihalide, typically following Markovnikov's rule.^[5]
- Metal-Catalyzed Couplings: The terminal alkyne is an ideal substrate for a variety of transition metal-catalyzed cross-coupling reactions, which are central to its utility and will be discussed in detail.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 2-ethynyl-p-xylene is not readily available, the hazards can be extrapolated from xylene isomers and terminal alkynes. The compound should be treated as a flammable liquid and handled with appropriate care.^{[7][8]}

- GHS Hazard Statements (Anticipated):
 - H226: Flammable liquid and vapor.^[7]
 - H304: May be fatal if swallowed and enters airways.
 - H312 + H332: Harmful in contact with skin or if inhaled.
 - H315: Causes skin irritation.^[7]
 - H319: Causes serious eye irritation.^[7]
 - H335: May cause respiratory irritation.^[7]
- Precautionary Measures:
 - Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.^[8]
 - Personal Protective Equipment (PPE): Wear safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a flame-retardant lab coat.^[9]
 - Handling: Keep away from heat, sparks, and open flames. Use non-sparking tools and take precautionary measures against static discharge. Avoid breathing vapors and prevent

contact with skin and eyes.[8]

- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9]

Synthesis of 2-Ethynyl-p-xylene: The Sonogashira Coupling

The most direct and versatile method for synthesizing aryl alkynes like 2-ethynyl-p-xylene is the Sonogashira cross-coupling reaction.[10] This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper(I) co-catalyst.[10][11]

The synthesis would typically involve the coupling of a halo-substituted p-xylene, such as 2-iodo-p-xylene or 2-bromo-p-xylene, with a protected or gaseous source of acetylene, like trimethylsilylacetylene (TMSA).

Detailed Experimental Protocol: Sonogashira Coupling

This protocol describes the synthesis of 2-((trimethylsilyl)ethynyl)-1,4-dimethylbenzene, a common precursor which can be easily deprotected to yield the target compound.

- Reagent Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-bromo-1,4-dimethylbenzene (1.0 equiv), a palladium catalyst such as $\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$ (0.02 equiv), and copper(I) iodide (CuI , 0.04 equiv).
- Solvent and Base Addition: Add a suitable degassed solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF), followed by a degassed amine base, typically triethylamine (Et_3N) or diisopropylamine (DIPA) (2.0-3.0 equiv).
- Alkyne Addition: Add trimethylsilylacetylene (1.2-1.5 equiv) to the reaction mixture via syringe.
- Reaction Conditions: Stir the mixture at room temperature or with gentle heating (e.g., 50-70 °C) and monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-24 hours.

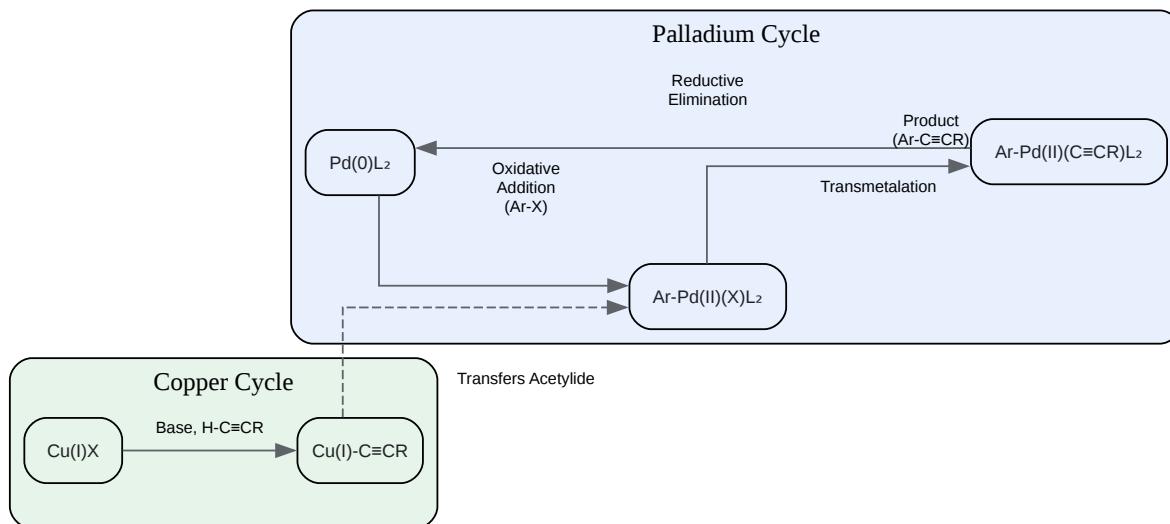
- **Workup:** Upon completion, cool the reaction to room temperature and filter it through a pad of celite to remove the catalyst. Dilute the filtrate with a nonpolar solvent like diethyl ether or ethyl acetate and wash sequentially with saturated aqueous NH_4Cl solution and brine.
- **Purification:** Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
- **Deprotection:** The resulting silyl-protected alkyne can be deprotected by stirring with a mild base such as potassium carbonate (K_2CO_3) in methanol (MeOH) at room temperature to yield 2-ethynyl-p-xylene.

Causality and Mechanistic Insight

The Sonogashira reaction proceeds via two interconnected catalytic cycles.[\[12\]](#)

- **The Palladium Cycle:**
 - **Oxidative Addition:** The active $\text{Pd}(0)$ catalyst oxidatively adds to the aryl halide (Ar-X), forming a $\text{Pd}(\text{II})$ complex.
 - **Transmetalation:** The copper acetylide (formed in the copper cycle) transfers the acetylide group to the palladium center.
 - **Reductive Elimination:** The desired product, the aryl alkyne, is eliminated from the palladium complex, regenerating the $\text{Pd}(0)$ catalyst.
- **The Copper Cycle:**
 - The terminal alkyne reacts with the $\text{Cu}(\text{I})$ salt in the presence of the amine base to form a key copper(I) acetylide intermediate.[\[13\]](#) This species is more reactive towards transmetalation than the terminal alkyne itself.

The amine base is crucial as it scavenges the HX produced during the reaction and facilitates the formation of the copper acetylide.[\[14\]](#)

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Caption: The interconnected catalytic cycles of the Sonogashira reaction.

Key Applications in Research and Development

The synthetic utility of 2-ethynyl-p-xylene is best demonstrated through its application in robust and high-yielding reaction platforms, particularly click chemistry.

Application in Click Chemistry

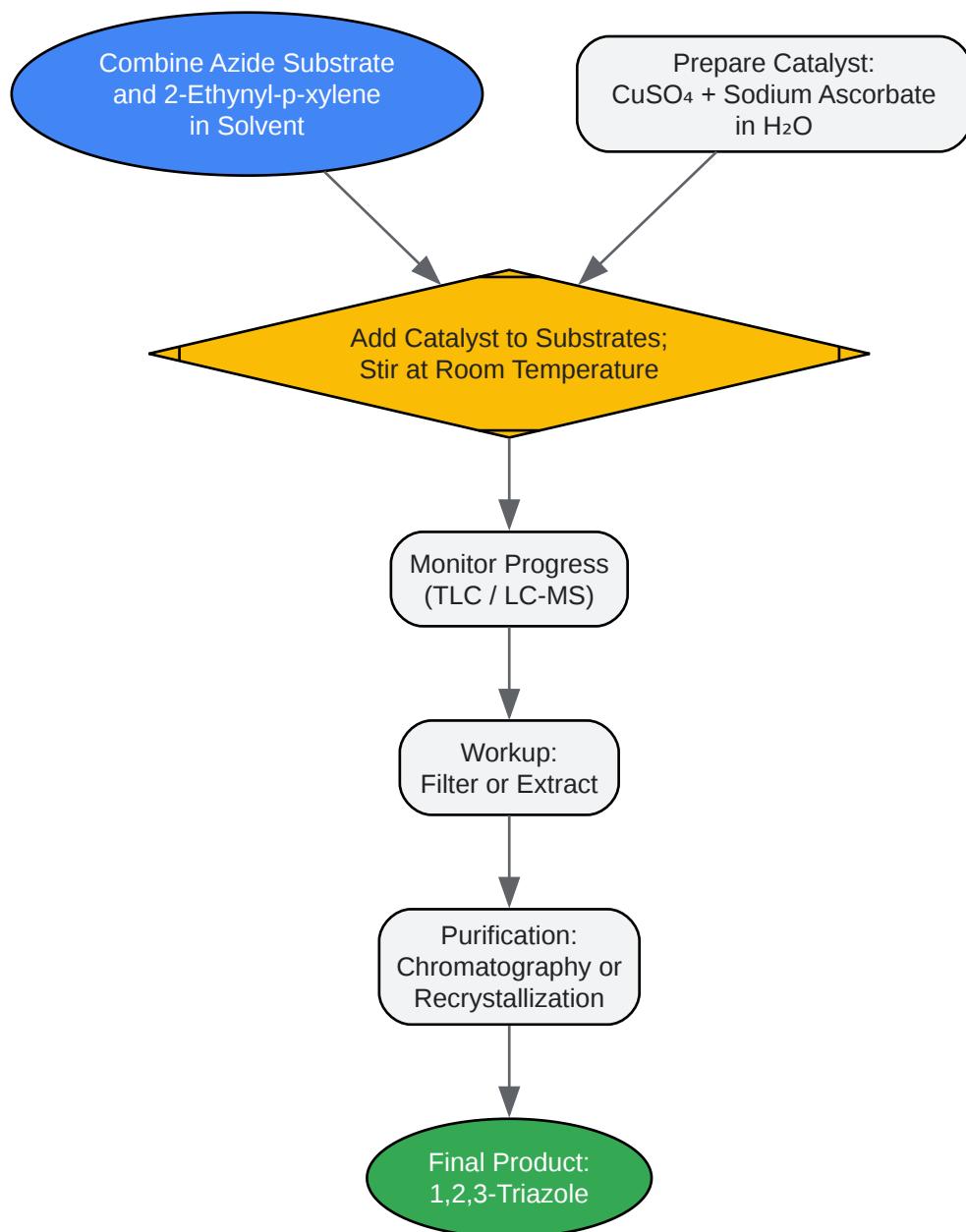
"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups, producing minimal byproducts.^[15] The premier example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which joins an alkyne and an azide to form a stable 1,2,3-triazole ring.^[16]

In this context, 2-ethynyl-p-xylene serves as the alkyne component. The resulting 1,4-disubstituted triazole is not merely a linker; it is a bioisostere for amide bonds, is highly stable

metabolically, and can participate in hydrogen bonding, making it a valuable scaffold in drug design.

Detailed Experimental Protocol: CuAAC Reaction

- **Reagent Preparation:** In a vial, dissolve the azide-containing substrate (1.0 equiv) and 2-ethynyl-p-xylene (1.0-1.1 equiv) in a suitable solvent system, often a mixture like t-BuOH/H₂O or DMF.
- **Catalyst Preparation:** In a separate vial, prepare the catalyst solution by dissolving a copper(II) source, such as copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.01-0.05 equiv), and a reducing agent, like sodium ascorbate (0.1-0.2 equiv), in water. The sodium ascorbate reduces Cu(II) to the active Cu(I) species *in situ*.
- **Reaction Execution:** Add the catalyst solution to the solution of the azide and alkyne.
- **Reaction Conditions:** Stir the mixture vigorously at room temperature. The reaction is often complete within 1-12 hours, and its progress can be monitored by TLC or LC-MS.
- **Workup and Purification:** Depending on the product's properties, it may precipitate from the reaction mixture and can be collected by filtration. Alternatively, the reaction can be worked up by extraction with an organic solvent (e.g., ethyl acetate), followed by washing, drying, and purification by column chromatography or recrystallization.



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Caption: A typical experimental workflow for a CuAAC click reaction.

Drug Development and Medicinal Chemistry Insights

The xylene scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs. Its substitution pattern allows for fine-tuning of lipophilicity and metabolic stability. By incorporating an ethynyl group, as in 2-ethynyl-p-xylene, medicinal chemists gain a powerful handle for:

- Lead Optimization: Using click chemistry or Sonogashira coupling, diverse fragments can be rapidly appended to the xylene core to explore structure-activity relationships (SAR).
- Bioconjugation: The alkyne can be used to attach the molecule to larger biological entities like peptides or antibodies for targeted delivery.[\[15\]](#)
- Probe Synthesis: Fluorescent dyes or affinity tags can be attached via the alkyne to create chemical probes for studying biological systems.

Conclusion

2-Ethynyl-p-xylene stands out as a strategically designed research chemical that marries the stability and desirable physicochemical properties of a substituted aromatic ring with the exceptional synthetic versatility of a terminal alkyne. Its utility is most profoundly realized in robust, modern synthetic methods like the Sonogashira coupling and CuAAC click chemistry, which provide researchers with reliable pathways to construct complex molecules with high precision and efficiency. For professionals in drug discovery and materials science, this compound is not merely a reagent but a powerful platform for innovation, enabling the rapid assembly of novel molecular architectures with diverse functional applications.

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